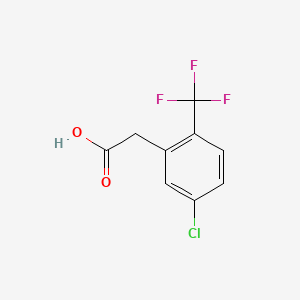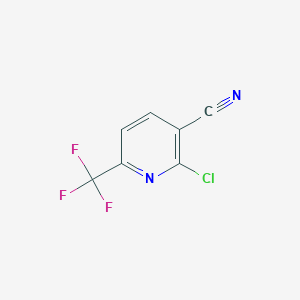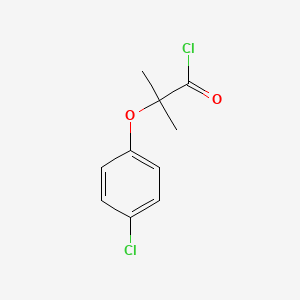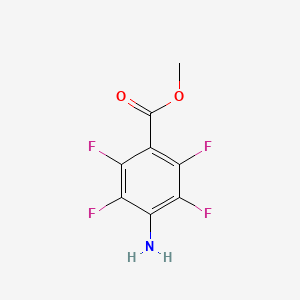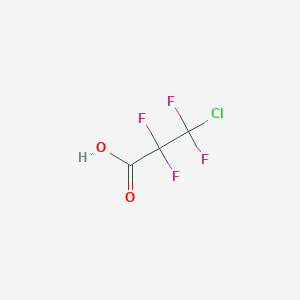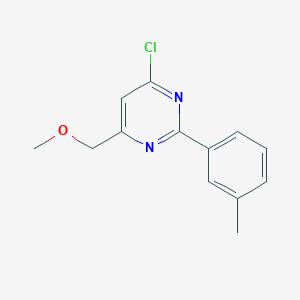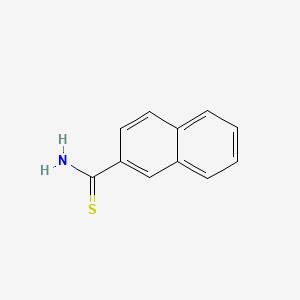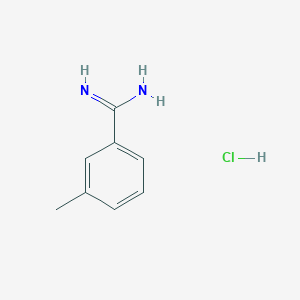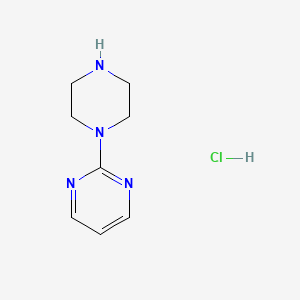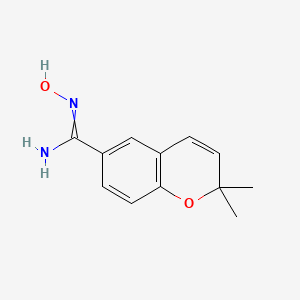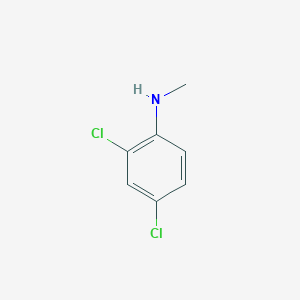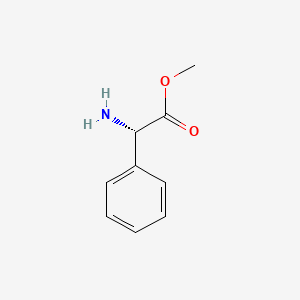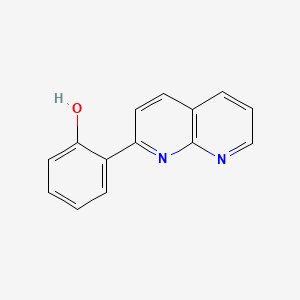
2-(1,8-萘啶-2-基)苯酚
描述
2-(1,8-萘啶-2-基)苯酚: 是一种包含萘啶和苯酚部分的杂环化合物。 该化合物以其选择性增强细胞因子诱导的信号转导子和转录激活因子 1 (STAT1) 转录活性的能力而闻名,使其成为科学研究中的宝贵工具 .
科学研究应用
2-(1,8-萘啶-2-基)苯酚在科学研究中具有广泛的应用:
作用机制
生化分析
Biochemical Properties
2-(1,8-Naphthyridin-2-yl)phenol plays a significant role in biochemical reactions by selectively enhancing STAT1 transcription activity. It does not affect the transcription activities of STAT3 or nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . This compound prolongs IFN-γ-induced tyrosine phosphorylation of STAT1 in NIH3T3 cells and accentuates the STAT1-dependent growth inhibition in MCF-7 and 2fTGH cancer cells . The interactions of 2-(1,8-Naphthyridin-2-yl)phenol with STAT1 are crucial for its biochemical properties, as it enhances the expression of STAT1 target genes such as interferon regulatory factor 1 .
Cellular Effects
2-(1,8-Naphthyridin-2-yl)phenol has notable effects on various types of cells and cellular processes. It enhances the duration of STAT1 tyrosine phosphorylation in response to IFN-γ, leading to increased STAT1-dependent transcription . This compound has been shown to inhibit the proliferation of human breast cancer and fibrosarcoma cells by enhancing the antiproliferative effects of IFN-γ . Additionally, 2-(1,8-Naphthyridin-2-yl)phenol does not affect cells lacking STAT1, indicating its specific action on STAT1-dependent pathways .
Molecular Mechanism
The molecular mechanism of 2-(1,8-Naphthyridin-2-yl)phenol involves its selective enhancement of STAT1 transcription activity. This compound increases the duration of STAT1 tyrosine phosphorylation in response to IFN-γ, which may underlie its enhancement of STAT1-dependent transcription . By prolonging the phosphorylation state of STAT1, 2-(1,8-Naphthyridin-2-yl)phenol enhances the expression of STAT1 target genes and accentuates the antiproliferative effects of IFN-γ in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,8-Naphthyridin-2-yl)phenol have been observed to change over time. This compound has been shown to prolong the tyrosine phosphorylation of STAT1 in NIH3T3 cells, leading to sustained STAT1-dependent transcription activity . The stability and degradation of 2-(1,8-Naphthyridin-2-yl)phenol in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of 2-(1,8-Naphthyridin-2-yl)phenol vary with different dosages in animal models. At a concentration of 45 µM, this compound enhances IFN-γ-induced STAT1-dependent signaling without affecting STAT3-dependent signaling or NF-κB-dependent signaling . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied, but it is important to consider the dosage when evaluating the effects of 2-(1,8-Naphthyridin-2-yl)phenol in animal models .
Metabolic Pathways
2-(1,8-Naphthyridin-2-yl)phenol is involved in metabolic pathways that enhance STAT1 activity. It increases the expression of STAT1 target genes and prolongs the phosphorylation state of STAT1 in response to IFN-γ . The specific enzymes or cofactors that interact with 2-(1,8-Naphthyridin-2-yl)phenol in these metabolic pathways have not been extensively studied, but its effects on metabolic flux and metabolite levels are significant for its role in enhancing STAT1 activity .
Transport and Distribution
The transport and distribution of 2-(1,8-Naphthyridin-2-yl)phenol within cells and tissues involve its cell-permeable nature. This compound selectively enhances cytokine-induced STAT1 transcription activity without affecting STAT3 or NF-κB transcription activity . The specific transporters or binding proteins that interact with 2-(1,8-Naphthyridin-2-yl)phenol have not been extensively studied, but its localization and accumulation within cells are crucial for its function .
Subcellular Localization
2-(1,8-Naphthyridin-2-yl)phenol is localized within cells where it selectively enhances STAT1 transcription activity. This compound prolongs the tyrosine phosphorylation of STAT1 in NIH3T3 cells, leading to sustained STAT1-dependent transcription activity . The specific targeting signals or post-translational modifications that direct 2-(1,8-Naphthyridin-2-yl)phenol to specific compartments or organelles have not been extensively studied, but its subcellular localization is important for its activity and function .
准备方法
合成路线和反应条件: 2-(1,8-萘啶-2-基)苯酚的合成可以通过多种方法实现。 一种常见的方法是在空气气氛下,使用水溶性铱催化剂对(2-氨基吡啶-3-基)甲醇和仲醇进行脱氢偶联 。该方法以中等至高产率 (62-88%) 产生所需产物。
工业生产方法: 尽管关于 2-(1,8-萘啶-2-基)苯酚的具体工业生产方法的文献不多,但在合成相关萘啶化合物时强调使用高效的催化体系和环保方法 .
化学反应分析
反应类型: 2-(1,8-萘啶-2-基)苯酚经历多种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的醌或其他氧化衍生物。
还原: 还原反应可以将化合物转化为其还原形式,通常涉及使用硼氢化钠等还原剂。
取代: 酚羟基可以参与取代反应,例如烷基化或酰化,形成醚或酯。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 卤代烷或酰氯是取代反应的典型试剂。
主要产物:
氧化: 醌或其他氧化衍生物。
还原: 化合物的还原形式。
取代: 醚或酯,取决于引入的取代基。
相似化合物的比较
类似化合物:
吉米沙星: 一种含有萘啶核心的氟喹诺酮类抗生素,用于治疗细菌感染.
2-氨基-1,8-萘啶: 一种用于合成各种杂环化合物的相关化合物.
独特性: 2-(1,8-萘啶-2-基)苯酚在其选择性增强 STAT1 转录活性的同时不影响其他转录因子方面是独一无二的 。 这种特异性使其成为研究 STAT1 信号通路及其在疾病中的意义的宝贵工具 .
属性
IUPAC Name |
2-(1,8-naphthyridin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-13-6-2-1-5-11(13)12-8-7-10-4-3-9-15-14(10)16-12/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKMXKNVEUMLFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425411 | |
| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65182-56-1 | |
| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65182-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,8-Naphthyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,8-Naphthyridin-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-NP?
A1: 2-NP enhances the transcriptional activity of Signal Transducer and Activator of Transcription 1 (STAT1) []. While the exact mechanism remains unclear, 2-NP appears to prolong the duration of STAT1 tyrosine phosphorylation induced by Interferon-gamma (IFN-γ) []. This sustained phosphorylation likely contributes to the amplified STAT1-dependent gene expression observed in the presence of 2-NP.
Q2: What are the potential anticancer effects of 2-NP?
A2: 2-NP demonstrated the ability to enhance the antiproliferative effects of IFN-γ in human cancer cell lines, specifically breast cancer and fibrosarcoma cells []. This effect was dependent on the presence of STAT1, as tumor cells lacking STAT1 were unaffected by both IFN-γ and 2-NP []. This suggests that 2-NP, by enhancing STAT1 activity, may have therapeutic potential in cancers where STAT1 plays a tumor-suppressive role.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


